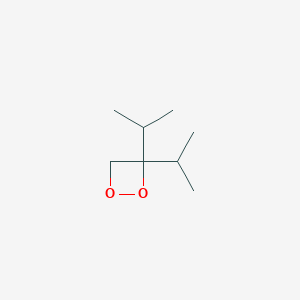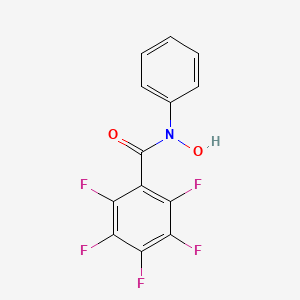![molecular formula C14H10N6O B12543138 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 142336-78-5](/img/structure/B12543138.png)
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrazole ring fused with a quinazoline moiety, linked to a cyclohexadienone system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole, followed by cyclization and subsequent reactions to form the fused heterocyclic system . The reaction conditions often involve the use of catalysts such as tetrabromobenzene-1,3-disulfonamide under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a dihydrotetrazole or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The tetrazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and other cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Tetrazolo[1,5-a]pyrimidines: Share the tetrazole ring but differ in the fused heterocyclic system.
Quinazolinones: Similar quinazoline structure but lack the tetrazole ring.
Uniqueness: 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is unique due to its combination of a tetrazole ring with a quinazoline moiety, providing distinct chemical and biological properties. This fusion enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
142336-78-5 |
|---|---|
Molecular Formula |
C14H10N6O |
Molecular Weight |
278.27 g/mol |
IUPAC Name |
4-(tetrazolo[1,5-a]quinazolin-5-ylamino)phenol |
InChI |
InChI=1S/C14H10N6O/c21-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)20-14(16-13)17-18-19-20/h1-8,21H,(H,15,16,17,19) |
InChI Key |
CUBWOXZMDMUROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=NN=NN23)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



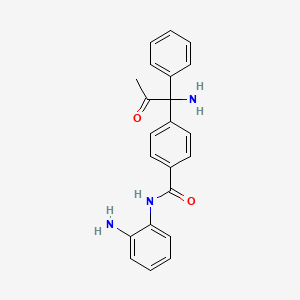
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
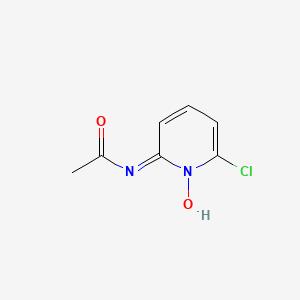

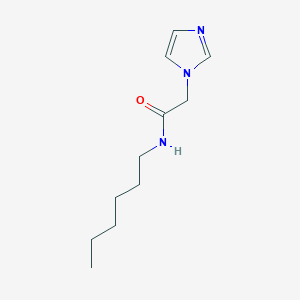
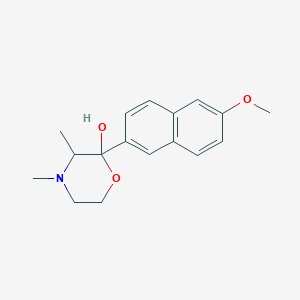
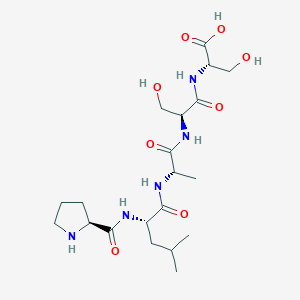
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

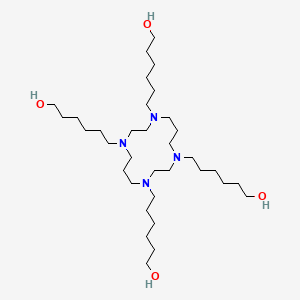
![N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine](/img/structure/B12543116.png)
